molecular formula C27H30N2O3S B2480232 methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-65-4

methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2480232
CAS No.: 887900-65-4
M. Wt: 462.61
InChI Key: CRFPYGQBBZLJIK-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold with a carboxylate ester at position 3 and a 2,2-diphenylacetamido group at position 2. This compound’s structural complexity, including its lipophilic diphenylacetamido moiety, suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic interactions.

Properties

IUPAC Name

methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3S/c1-26(2)16-19-21(25(31)32-5)24(33-22(19)27(3,4)29-26)28-23(30)20(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,20,29H,16H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFPYGQBBZLJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the diphenylacetamido group and the methyl ester. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amido and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-c]pyridine derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications References
Target Compound C₃₁H₃₃N₂O₃S 2,2-Diphenylacetamido, 5,5,7,7-tetramethyl 513.68 High lipophilicity; potential antiviral use
Ethyl 2-amino-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate C₁₁H₁₇ClN₂O₂S Amino, ethyl, hydrochloride salt 248.73 HIV reverse transcriptase inhibition
Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-thieno[2,3-c]pyridine-3-carboxylate C₁₉H₂₄N₂O₃S₂ Thiophene-2-amido, tetramethyl 392.54 Enhanced solubility due to thiophene
2-{4-[Bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-...carboxamide C₂₈H₃₅N₄O₅S₂ Sulfamoyl benzamido, tetramethyl 579.75 Screening compound for drug discovery

Key Observations

Substituent Impact on Lipophilicity: The target compound’s diphenylacetamido group confers higher lipophilicity (logP ~4.2 estimated) compared to analogs with smaller substituents (e.g., thiophene-amido in or amino groups in ). This may enhance membrane permeability but reduce aqueous solubility. The 5,5,7,7-tetramethyl substitution is conserved across multiple analogs, suggesting its role in stabilizing the thienopyridine core .

Pharmacological Potential: Ethyl 2-amino-6-ethyl-...carboxylate () is utilized in HIV research, implying that the target compound’s ester and amide functionalities may similarly target viral enzymes . Sulfamoyl-containing analogs () are used in high-throughput screening, highlighting the scaffold’s versatility in drug discovery .

Synthetic Routes: The synthesis of thieno[2,3-c]pyridine derivatives often involves condensation reactions (e.g., ’s use of chloroacetic acid and aldehydes) or protective group strategies (e.g., Boc protection in ) . The target compound’s diphenylacetamido group likely requires coupling reagents like EDC/HOBt for amide bond formation, similar to methods in .

Spectroscopic Characterization :

  • IR and NMR data for analogs (e.g., ’s CN stretch at ~2,220 cm⁻¹ and aromatic proton shifts at δ 7.2–8.0) provide benchmarks for verifying the target compound’s structure .

Biological Activity

Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 357.47 g/mol

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various biological targets:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties. It has been shown to reduce oxidative stress markers in cellular assays.
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains in preliminary screening assays. Its efficacy appears to be dose-dependent and varies across different species.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Studies : A study published in Acta Crystallographica reported that the compound showed significant scavenging activity against free radicals in vitro. The results indicated a comparable efficacy to established antioxidants like ascorbic acid .
  • Anti-inflammatory Research : Research conducted on murine models of inflammation revealed that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis showed decreased infiltration of inflammatory cells .
  • Antimicrobial Activity : A screening study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging activity compared to ascorbic acid
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in macrophage cultures
AntimicrobialEffective against S. aureus and E. coli at varying concentrations

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